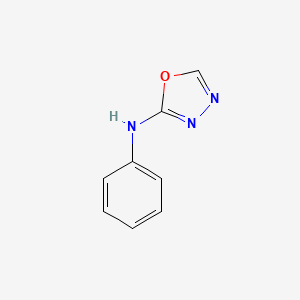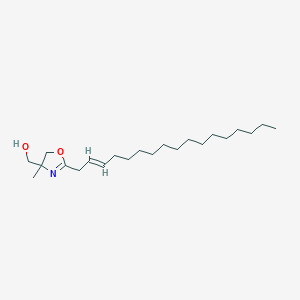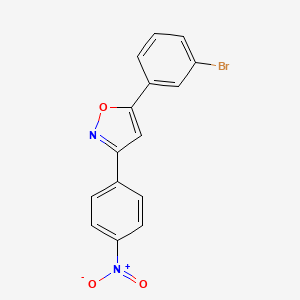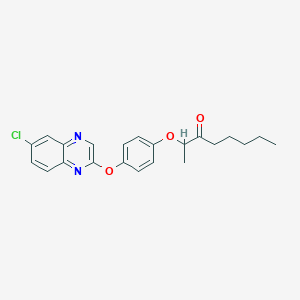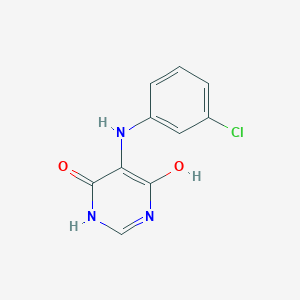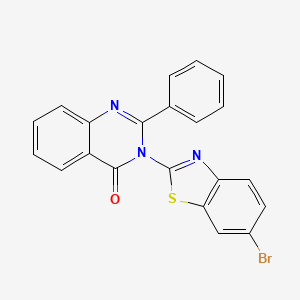
3-(6-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that combines the structural motifs of benzo[d]thiazole and quinazolinone. These structural motifs are known for their diverse biological activities and are often found in pharmaceutical compounds. The presence of a bromine atom in the benzo[d]thiazole ring enhances the compound’s reactivity and potential for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.
Formation of the quinazolinone ring: The benzo[d]thiazole derivative is then reacted with anthranilic acid and a suitable dehydrating agent, such as phosphorus oxychloride, to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The quinazolinone ring can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution reactions: Products include derivatives with different substituents on the benzo[d]thiazole ring.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the quinazolinone ring.
Coupling reactions: Products include more complex heterocyclic compounds with extended conjugation.
科学的研究の応用
3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one depends on its specific application:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor modulation: It may interact with specific receptors, altering their signaling pathways.
Antimicrobial activity: The compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the benzo[d]thiazole ring and bromine atom, resulting in different reactivity and biological activity.
6-Bromobenzo[d]thiazole: Lacks the quinazolinone ring, resulting in different chemical properties and applications.
3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one:
Uniqueness
3-(6-Bromobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the benzo[d]thiazole and quinazolinone rings, as well as the bromine atom. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
918154-67-3 |
|---|---|
分子式 |
C21H12BrN3OS |
分子量 |
434.3 g/mol |
IUPAC名 |
3-(6-bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H12BrN3OS/c22-14-10-11-17-18(12-14)27-21(24-17)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H |
InChIキー |
WUDASQXBPWSGCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
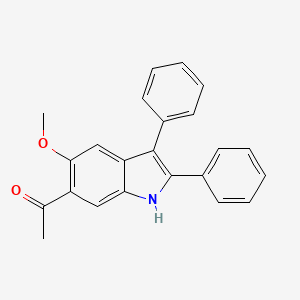
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)


